5-Fluoro-2,4-dimethoxybenzonitrile
Description
5-Fluoro-2,4-dimethoxybenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
5-fluoro-2,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,1-2H3 |
InChI Key |
GWHJUOKAWBMQDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects
- Methoxy vs. Hydroxy Groups : Methoxy substituents (-OCH₃) in this compound are electron-donating, stabilizing the aromatic ring via resonance, whereas hydroxy (-OH) groups in analogs like 5-Fluoro-2-hydroxybenzonitrile increase polarity and hydrogen-bonding capacity .
- Halogen Substitution : The 5-fluoro substituent in this compound contrasts with 5-chloro in 5-Chloro-2,4-difluorobenzonitrile. Chlorine’s larger atomic radius and lower electronegativity may alter metabolic stability in biological systems .
Pharmacological Potential
- Thymidylate Synthase Inhibition : Fluorinated pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine, 5-FUDR) inhibit thymidylate synthase, a mechanism that could extend to fluorinated benzonitriles if metabolized to active nucleotides .
- Hepatic Extraction : Fluorinated compounds like 5-FUDR exhibit high hepatic extraction ratios (0.69–0.92), suggesting this compound derivatives might be optimized for targeted liver therapies .
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